molecular formula C14H20BrNO2 B4558547 4-[4-(4-bromophenoxy)butyl]morpholine

4-[4-(4-bromophenoxy)butyl]morpholine

Cat. No.: B4558547
M. Wt: 314.22 g/mol
InChI Key: RDTCDNCGIHQINJ-UHFFFAOYSA-N
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Description

4-[4-(4-Bromophenoxy)butyl]morpholine is an organic compound with the molecular formula C14H20BrNO2 It is characterized by the presence of a bromophenoxy group attached to a butyl chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenoxy)butyl]morpholine typically involves the reaction of 4-bromophenol with 1,4-dibromobutane to form 4-(4-bromobutyl)phenol. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromophenoxy)butyl]morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenoxy group or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products with substituted nucleophiles replacing the bromine atom.

    Oxidation: Products with hydroxyl or carbonyl groups introduced.

    Reduction: Products with reduced functional groups, potentially leading to dehalogenated compounds.

Scientific Research Applications

4-[4-(4-Bromophenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenoxy)butyl]morpholine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or receptors, modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Chlorophenoxy)butyl]morpholine
  • 4-[4-(4-Fluorophenoxy)butyl]morpholine
  • 4-[4-(4-Methylphenoxy)butyl]morpholine

Comparison

Compared to its analogs, 4-[4-(4-bromophenoxy)butyl]morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom is larger and more polarizable than chlorine or fluorine, potentially leading to stronger interactions with biological targets. Additionally, the bromine atom can participate in specific chemical reactions that its analogs may not undergo as readily.

Properties

IUPAC Name

4-[4-(4-bromophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCDNCGIHQINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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